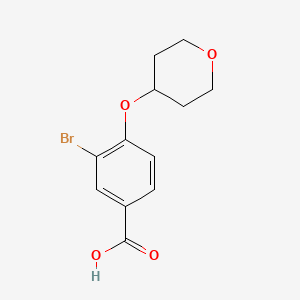

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Description

Properties

CAS No. |

1131594-55-2 |

|---|---|

Molecular Formula |

C12H13BrO4 |

Molecular Weight |

301.13 g/mol |

IUPAC Name |

3-bromo-4-(oxan-4-yloxy)benzoic acid |

InChI |

InChI=1S/C12H13BrO4/c13-10-7-8(12(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |

InChI Key |

NNVOBYIKRAEJBD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of a tetrahydropyran group. One common method includes:

Bromination: The starting material, 4-hydroxybenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Etherification: The brominated product is then reacted with tetrahydropyran-4-ol in the presence of a strong acid catalyst like p-toluenesulfonic acid to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and etherification steps to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid can undergo several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzoic acid moiety can be reduced to benzyl alcohol or oxidized to benzoic acid derivatives.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products include azido or thiol derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

Hydrolysis: Products include tetrahydropyran-4-ol and benzoic acid.

Scientific Research Applications

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Used in the development of new materials with specific properties.

Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues, focusing on substituent variations and physicochemical properties:

Solubility and Lipophilicity :

- The THP group in the target compound balances lipophilicity and solubility due to its oxygen atoms, enabling better membrane permeability than purely aliphatic analogues (e.g., hexyloxy or isopentyloxy derivatives) .

- Trifluoromethyl-substituted analogues exhibit higher acidity (pKa ~1.5–2.0) compared to the target compound (pKa ~3.0–3.5), favoring ionized forms in physiological conditions .

Metabolic Stability :

Biological Activity

3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid, identified by its CAS number 1131594-55-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H13BrO4, with a molecular weight of 301.133 g/mol. Its structure includes a bromine atom and a tetrahydro-2H-pyran moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1131594-55-2 |

| Molecular Formula | C12H13BrO4 |

| Molecular Weight | 301.133 g/mol |

| Purity | >95% |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including antibacterial, antifungal, and antiparasitic properties.

Antibacterial Activity

Studies have shown that derivatives of this compound can possess significant antibacterial properties against gram-positive bacteria. For instance, compounds with similar structures have demonstrated zones of inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Antiparasitic Activity

The compound's structural features may contribute to its efficacy against parasitic infections. Compounds with a similar scaffold have been evaluated in models for malaria and have shown moderate efficacy in reducing parasitemia . This suggests that this compound could be further investigated for its potential in antiparasitic therapies.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with specific metabolic pathways in bacteria and parasites due to its ability to modify enzyme activity or disrupt cellular processes.

Case Studies

- Antibacterial Efficacy : In a study examining the antibacterial effects of various benzoic acid derivatives, it was found that compounds with bromine substitutions exhibited enhanced activity against resistant strains of bacteria. The study highlighted that the presence of polar functional groups improved solubility and bioavailability, which are critical for therapeutic applications .

- Antiparasitic Screening : A screening program for new antiparasitic agents included compounds structurally related to this compound. Initial results indicated that certain derivatives showed promising activity in reducing parasitemia in murine models infected with Plasmodium berghei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.